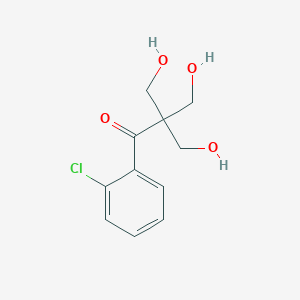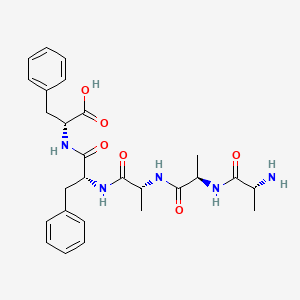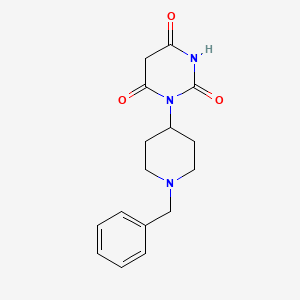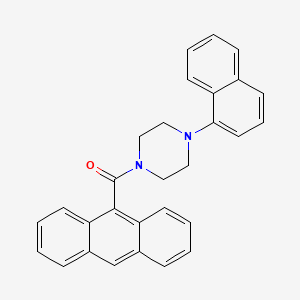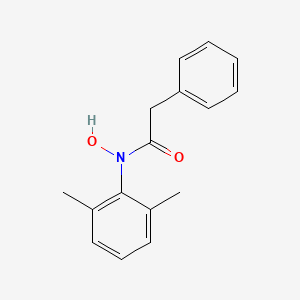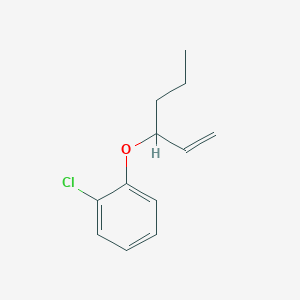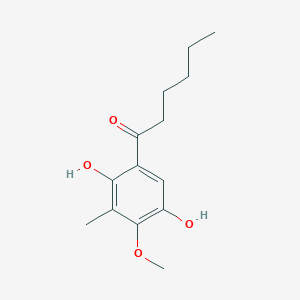
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one is an organic compound with a complex structure that includes hydroxyl, methoxy, and methyl groups attached to a phenyl ring, along with a hexanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dihydroxy-4-methoxyacetophenone with a suitable hexyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2,5-Dihydroxy-4-methoxyacetophenone
Reagent: Hexyl halide (e.g., hexyl bromide)
Catalyst: Base (e.g., potassium carbonate)
Solvent: Anhydrous acetone
Reaction Conditions: Reflux for several hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glutamate-induced cytotoxicity in hippocampal cells by modulating the activity of glutamate receptors and associated signaling pathways . This neuroprotective effect is of particular interest in the context of neurodegenerative diseases.
Comparación Con Compuestos Similares
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be compared with other similar compounds, such as:
2,5-Dihydroxy-4-methoxyacetophenone: Shares similar structural features but lacks the hexanone chain.
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one: Contains additional chloro substituents, which may alter its chemical properties and biological activity.
Propiedades
Número CAS |
647008-26-2 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(2,5-dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H20O4/c1-4-5-6-7-11(15)10-8-12(16)14(18-3)9(2)13(10)17/h8,16-17H,4-7H2,1-3H3 |
Clave InChI |
GJTLLZBOLIKGII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=CC(=C(C(=C1O)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
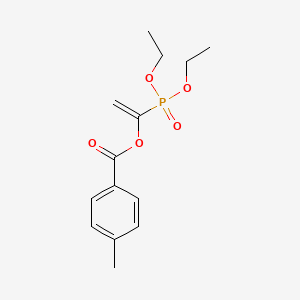
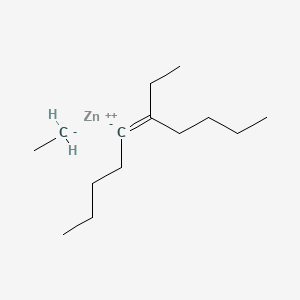
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
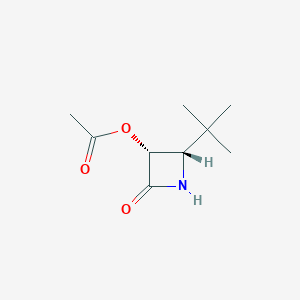
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

